Superior Hepatotoxicity Profile: AMG-837 Does Not Induce Acute Liver Injury Unlike TAK-875
In a comparative hepatic transcriptome study, AMG-837 was directly evaluated alongside TAK-875 and TUG-770 for hepatotoxic potential. Among the three GPR40 agonists, only TAK-875 induced acute liver injury in mice [1]. AMG-837 and TUG-770 served as negative controls, showing no elevation in liver injury markers or transcriptomic signatures of ER stress, inflammation, or apoptosis, unlike TAK-875 [1]. This establishes a clear safety differentiation between AMG-837 and the clinically terminated TAK-875.
| Evidence Dimension | Induction of acute liver injury in mice |
|---|---|
| Target Compound Data | No acute liver injury observed; served as non-hepatotoxic negative control |
| Comparator Or Baseline | TAK-875 (fasiglifam): Induced acute liver injury; Phase III trials terminated due to DILI signals; TUG-770: No acute liver injury observed |
| Quantified Difference | AMG-837 is non-hepatotoxic, whereas TAK-875 induces measurable liver injury in the same model |
| Conditions | In vivo murine model; hepatic transcriptomic analysis; markers of inflammation, ER stress, and apoptosis assessed [1] |
Why This Matters
This evidence directly addresses a major liability of the most clinically advanced GPR40 agonist, providing a strong scientific rationale for selecting AMG-837 sodium over TAK-875 for in vivo efficacy studies where hepatic safety is a concern.
- [1] Urano, Y., Oda, S., Tsuneyama, K., Yokoi, T. Comparative hepatic transcriptome analyses revealed possible pathogenic mechanisms of fasiglifam (TAK-875)-induced acute liver injury in mice. Chemico-Biological Interactions 2018, 296, 185–197. View Source
